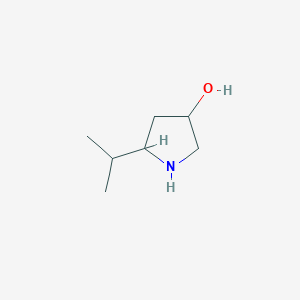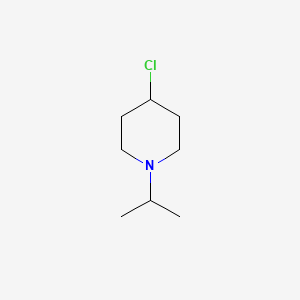![molecular formula C25H25N5O2 B13561823 (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable target for drug development and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-methylpiperazine-1-carbonyl chloride under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to reduced production of a harmful metabolite .
相似化合物的比较
Similar Compounds
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-yl]methylamine
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-yl]methylpiperazine
Uniqueness
What sets 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C25H25N5O2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C25H25N5O2/c1-28-12-14-29(15-13-28)25(31)20(17-26)16-21-18-30(22-6-4-3-5-7-22)27-24(21)19-8-10-23(32-2)11-9-19/h3-11,16,18H,12-15H2,1-2H3/b20-16+ |
InChI 键 |
PLTUHMMRDMYCAE-CAPFRKAQSA-N |
手性 SMILES |
CN1CCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)/C#N |
规范 SMILES |
CN1CCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


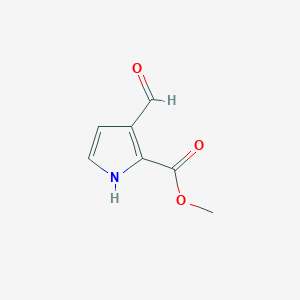
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
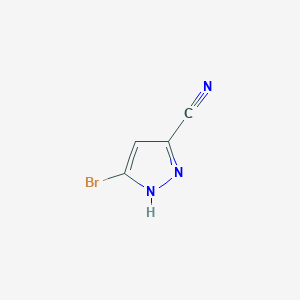
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)


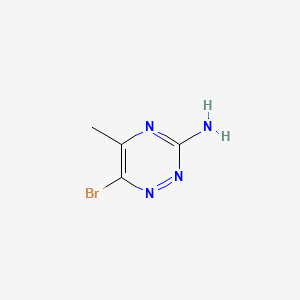
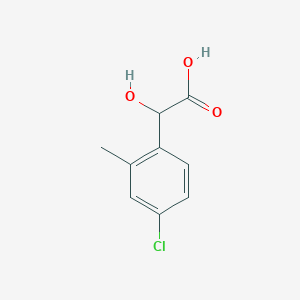
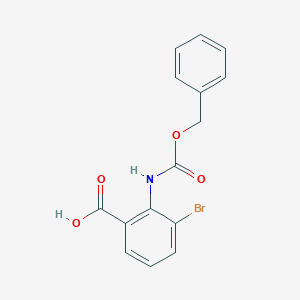

![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
